Aurantia

Descripción general

Descripción

Aurantia, derived from the dried unripe fruit of Citrus aurantium LIt has been used in traditional medicine for centuries, particularly in Asia, for its therapeutic effects on the digestive system and other health benefits .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aurantia can be extracted from Citrus aurantium L. using various methods. One common method is steam distillation, which involves heating the plant material to release volatile compounds. Another method is solvent extraction, where solvents like ethanol are used to dissolve and extract the active components .

Industrial Production Methods: In industrial settings, supercritical fluid extraction (SFE) is often employed. This method uses supercritical carbon dioxide to extract essential oils and other compounds from the plant material. SFE is preferred for its efficiency and environmental friendliness .

Análisis De Reacciones Químicas

Types of Reactions: Aurantia undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Aurantia has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

Medicine: It has been studied for its potential in treating gastrointestinal disorders, cardiovascular diseases, and as an anti-inflammatory agent.

Industry: this compound is used in the food and cosmetics industries for its flavoring and aromatic properties

Mecanismo De Acción

Aurantia is often compared with other compounds derived from Citrus aurantium L., such as naringin, hesperidin, and synephrine. While these compounds share some pharmacological properties, this compound is unique in its broader range of biological activities and its higher content of certain bioactive flavonoids .

Comparación Con Compuestos Similares

Actividad Biológica

Aurantia, particularly referring to Aleuria this compound and Frateuria this compound, has garnered attention for its diverse biological activities, including antifungal properties, plant growth promotion, and potential applications in agriculture and medicine. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with these compounds.

1. Overview of this compound Compounds

Aleuria this compound is a fungus known for its lectins, which have been studied for their antifungal activities. Frateuria this compound , on the other hand, is recognized for its beneficial effects on plant growth and soil health.

2. Antifungal Activity of Aleuria this compound

Research has shown that the lectins extracted from Aleuria this compound exhibit significant antifungal properties. A study demonstrated that these lectins inhibited the growth of various fungal pathogens, including Mucor racemosus.

| Concentration (µm) | Growth Inhibition (%) |

|---|---|

| 1 | 70 |

| 5 | 85 |

| 7.5 | 95 |

At a concentration of 1 µm, the lectin inhibited fungal growth significantly, while at higher concentrations (7.5 µm), it caused remarkable disruption of fungal cells .

3. Plant Growth Promotion by Frateuria this compound

Frateuria this compound has been studied for its ability to enhance plant growth through various mechanisms such as nutrient mobilization and disease resistance. A notable study indicated that this bacterium could mobilize potassium and improve overall plant health.

Case Study: Impact on Tomato Plants

In a controlled experiment, tomato plants treated with Frateuria this compound showed a marked improvement in growth parameters compared to untreated controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Height (cm) | 25 | 35 |

| Leaf Number | 8 | 12 |

| Fruit Yield (g/plant) | 150 | 220 |

The results indicated that treatment with Frateuria this compound led to a significant increase in both vegetative growth and fruit yield .

The biological activity of this compound compounds can be attributed to several mechanisms:

- Antifungal Activity : The lectins from Aleuria this compound bind to fungal cell walls, disrupting their integrity and inhibiting growth.

- Nutrient Mobilization : Frateuria this compound enhances the availability of essential nutrients like potassium in the soil, promoting better plant health.

- Disease Resistance : The presence of beneficial bacteria can induce systemic resistance in plants against various phytopathogens.

5. Conclusion

The biological activities of this compound compounds, particularly Aleuria this compound and Frateuria this compound, present promising avenues for agricultural enhancement and disease management. Their antifungal properties and ability to promote plant growth underscore their potential as natural biocontrol agents in sustainable agriculture.

Propiedades

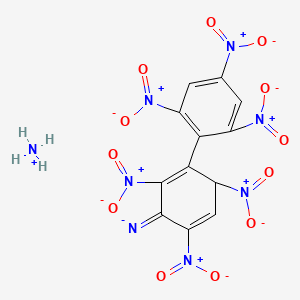

IUPAC Name |

azanium;[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-ylidene]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N7O12.H3N/c13-11-8(18(28)29)3-7(17(26)27)10(12(11)19(30)31)9-5(15(22)23)1-4(14(20)21)2-6(9)16(24)25;/h1-3,7H;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQHNKWHKUALED-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=[N-])C(=C(C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33012-29-2 | |

| Record name | Aurantia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2,4,6-trinitrophenyl-N-(2,4,6-trinitrocyclohexa-2,5-dien-1-ylidene)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.